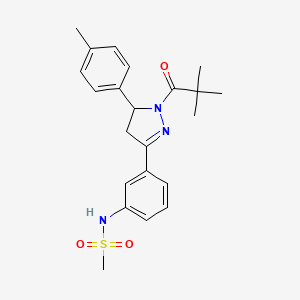
N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Behavior in Transfer Hydrogenation of Ketones:
- Research by Carrión et al. (2007) in the field of inorganic chemistry explored ruthenium complexes with bis(pyrazolyl)methane ligands for their catalytic behavior in transfer hydrogenation of ketones. The study highlighted the significance of the ligands in influencing the reaction process and outcomes (Carrión et al., 2007).
Adsorption and Corrosion Inhibition Properties:
- A 2016 study by Olasunkanmi et al. investigated the properties of quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides for adsorption and inhibition of mild steel corrosion in acidic medium. This research is significant for its implications in industrial corrosion prevention (Olasunkanmi et al., 2016).
Synthesis of Borinic Acid Catalyzed Stereo- and Regioselective Couplings:
- D’Angelo and Taylor (2016) conducted research on the synthesis of glycosyl methanesulfonates via borinic acid catalysis, highlighting its applications in the field of organic chemistry and pharmaceuticals (D’Angelo & Taylor, 2016).
Synthesis of Bis(pyrazolyl)methanes:
- Research by Hasaninejad et al. (2011) explored the synthesis of bis(pyrazolyl)methanes, an important class of compounds in organic chemistry, using poly(ethylene glycol)-bound sulfonic acid in water as a catalyst (Hasaninejad et al., 2011).
Synthesis and Characterization of Edge-Sharing Octahedral-Tetrahedral-Octahedral Linear Trinuclear Complexes:
- A study by Higgs et al. (1998) in the field of inorganic chemistry investigated the mixed functionality of pyrazole/phenol ligands to prepare linear trimetallic systems, providing insights into the molecular architecture of these complexes (Higgs et al., 1998).
Synthesis and Biological Activity of Diorganotin Derivatives:
- Li et al. (2010) conducted a study on the synthesis and biological activity of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, which has implications in medicinal chemistry and drug development (Li et al., 2010).
Synthesis of ZnO Nanoparticles as a Recyclable Catalyst:
- Eskandari et al. (2015) explored the use of ZnO nanoparticles as a recyclable catalyst for synthesizing bis(pyrazolyl)methanes, demonstrating the potential of this approach in green chemistry (Eskandari et al., 2015).
properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-15-9-11-16(12-10-15)20-14-19(23-25(20)21(26)22(2,3)4)17-7-6-8-18(13-17)24-29(5,27)28/h6-13,20,24H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDDLIWKRGIIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)(C)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B2671345.png)
![3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2671346.png)
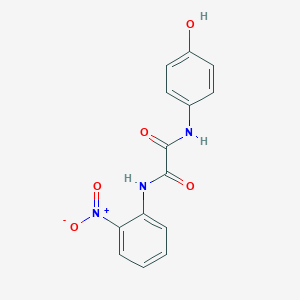
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2671351.png)
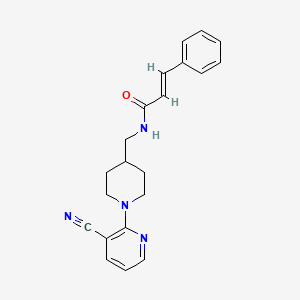
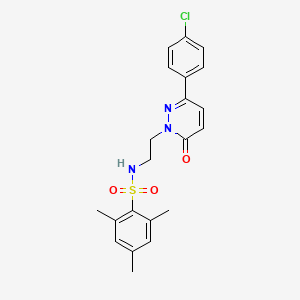
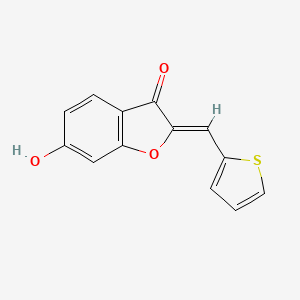
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclobutanecarboxamide](/img/structure/B2671359.png)
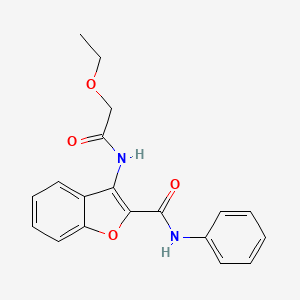
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2671362.png)
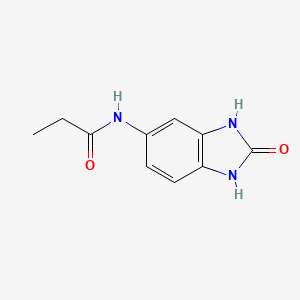
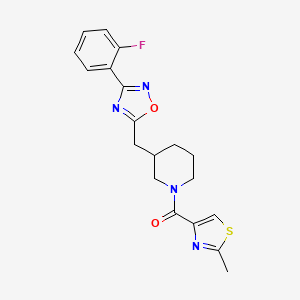
![N-(2-methoxyethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2671367.png)
![1-Benzyl-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethyl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2671368.png)